molecular formula C18H24ClN5O2 B12751670 Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride CAS No. 127375-04-6

Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride

Cat. No.: B12751670
CAS No.: 127375-04-6
M. Wt: 377.9 g/mol
InChI Key: LXUDLYKOLMORQY-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride: is a complex organic compound with a unique structure that includes a benzamide core, a morpholine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-methylbenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzamide derivative reacts with morpholine in the presence of a suitable base.

    Formation of the Triazine Ring: The triazine ring is formed by reacting the intermediate compound with cyanuric chloride under controlled temperature and pH conditions.

    Final Assembly and Hydrochloride Formation: The final step involves the assembly of the complete molecule and the formation of the monohydrochloride salt through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzamide core.

    Reduction: Reduction reactions can occur at the triazine ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the morpholine ring and the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with altered triazine ring structures.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its interactions with molecular targets suggest possible uses in drug development for treating various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. The triazine ring plays a crucial role in these interactions, providing a scaffold for binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-morpholinyl)benzamide
  • N-Methyl-4-(4-morpholinyl)benzamide
  • 4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide

Uniqueness

Compared to similar compounds, Benzamide, 4-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride stands out due to the presence of the triazine ring. This structural feature enhances its binding affinity to molecular targets and broadens its range of applications in scientific research.

Properties

CAS No.

127375-04-6

Molecular Formula

C18H24ClN5O2

Molecular Weight

377.9 g/mol

IUPAC Name

4-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride

InChI

InChI=1S/C18H23N5O2.ClH/c1-3-4-15-19-17(21-16(24)14-7-5-13(2)6-8-14)22-18(20-15)23-9-11-25-12-10-23;/h5-8H,3-4,9-12H2,1-2H3,(H,19,20,21,22,24);1H

InChI Key

LXUDLYKOLMORQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C.Cl

Origin of Product

United States

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